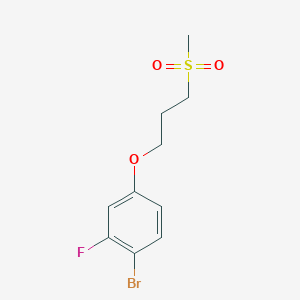
1-Bromo-2-fluoro-4-(3-(methylsulfonyl)propoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-fluoro-4-(3-(methylsulfonyl)propoxy)benzene is an organic compound with the molecular formula C10H12BrFO3S. This compound is characterized by the presence of bromine, fluorine, and a methylsulfonyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-fluoro-4-(3-(methylsulfonyl)propoxy)benzene typically involves multiple steps. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 1-Bromo-2-fluoro-4-nitrobenzene, is reacted with 3-(methylsulfonyl)propyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-fluoro-4-(3-(methylsulfonyl)propoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-Fluoro-2-(3-(methylsulfonyl)propoxy)benzene.
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated products.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-fluoro-4-(3-(methylsulfonyl)propoxy)benzene is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and for the development of new materials.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-fluoro-4-(3-(methylsulfonyl)propoxy)benzene involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the methylsulfonyl group, contribute to its reactivity and ability to form stable intermediates. These interactions can affect various biochemical pathways, making it useful in research applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene
- 1-Bromo-2-fluoro-4-methoxybenzene
- 4-Bromophenyl methyl sulfone
Uniqueness
1-Bromo-2-fluoro-4-(3-(methylsulfonyl)propoxy)benzene is unique due to the presence of the 3-(methylsulfonyl)propoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
IUPAC Name |
1-bromo-2-fluoro-4-(3-methylsulfonylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO3S/c1-16(13,14)6-2-5-15-8-3-4-9(11)10(12)7-8/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPHERVANAFLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCOC1=CC(=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














